molecular formula C10H11NO4S B14190911 1,2-Thiazetidine, 2-(4-methoxybenzoyl)-, 1,1-dioxide CAS No. 856868-94-5

1,2-Thiazetidine, 2-(4-methoxybenzoyl)-, 1,1-dioxide

Cat. No.: B14190911
CAS No.: 856868-94-5
M. Wt: 241.27 g/mol
InChI Key: UCVDZNOBXGSRRL-UHFFFAOYSA-N
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Description

1,2-Thiazetidine, 2-(4-methoxybenzoyl)-, 1,1-dioxide: is a chemical compound with the molecular formula C10H11NO4S It is a member of the thiazetidine family, characterized by a four-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Thiazetidine, 2-(4-methoxybenzoyl)-, 1,1-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxybenzoyl chloride with a thiazetidine precursor in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, crystallization, and drying to obtain the final product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2-Thiazetidine, 2-(4-methoxybenzoyl)-, 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various thiazetidine derivatives .

Scientific Research Applications

1,2-Thiazetidine, 2-(4-methoxybenzoyl)-, 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-Thiazetidine, 2-(4-methoxybenzoyl)-, 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butyldimethylsilyl)-4-(4-methoxybenzoyl)-1,2-thiazetidine 1,1-dioxide
  • 4-(4-Methoxybenzoyl)-2-methyl-3-phenyl-1,2-thiazetidine 1,1-dioxide

Uniqueness

1,2-Thiazetidine, 2-(4-methoxybenzoyl)-, 1,1-dioxide is unique due to its specific substitution pattern and the presence of the 4-methoxybenzoyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

856868-94-5

Molecular Formula

C10H11NO4S

Molecular Weight

241.27 g/mol

IUPAC Name

(1,1-dioxothiazetidin-2-yl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C10H11NO4S/c1-15-9-4-2-8(3-5-9)10(12)11-6-7-16(11,13)14/h2-5H,6-7H2,1H3

InChI Key

UCVDZNOBXGSRRL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCS2(=O)=O

Origin of Product

United States

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